Medifoxamine
Overview
Description
Medifoxamine is a chemical compound that was previously marketed as an atypical antidepressant with additional anxiolytic properties. It was sold under the brand names Clédial and Gerdaxyl in France, Spain, and Morocco. This compound acts via dopaminergic and serotonergic mechanisms and was first introduced in France around 1990. it was withdrawn from the market in 1999 (Morocco) and 2000 (France) due to incidences of hepatotoxicity .
Preparation Methods
The synthetic route for medifoxamine involves the reaction of N,N-dimethyl-2,2-diphenoxyethylamine with appropriate reagents under controlled conditions.
Chemical Reactions Analysis
Medifoxamine undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound, but it can potentially undergo reduction under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are the metabolites mentioned above .
Scientific Research Applications
Chemistry: Medifoxamine’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: The compound’s effects on neurotransmitter systems have been studied to understand its potential therapeutic applications.
Medicine: this compound was used as an antidepressant and anxiolytic before its withdrawal from the market. Research continues to explore its pharmacological properties and potential therapeutic uses.
Industry: Although not widely used in industry, this compound’s synthesis and reactions are of interest for developing new chemical processes
Mechanism of Action
Medifoxamine exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It acts as a relatively weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor. Additionally, it functions as a weak antagonist of the 5-HT2A and 5-HT2C receptors. The compound produces two active metabolites during first-pass metabolism in the liver, which contribute significantly to its pharmacological effects .
Comparison with Similar Compounds
Medifoxamine is unique compared to other antidepressants due to its specific combination of dopaminergic and serotonergic mechanisms. Similar compounds include:
Amitriptyline: A tricyclic antidepressant with strong serotonin and norepinephrine reuptake inhibition.
Imipramine: Another tricyclic antidepressant with similar mechanisms to amitriptyline.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action compared to this compound
This compound’s lack of anticholinergic and alpha-blocker properties, as well as its unique metabolic profile, distinguish it from these similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGHBMGNRQPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16604-45-8 (fumarate) | |
Record name | Medifoxamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80186078 | |
Record name | Medifoxamine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32359-34-5 | |
Record name | Medifoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32359-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medifoxamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medifoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medifoxamine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medifoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDIFOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWU7C2A1NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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